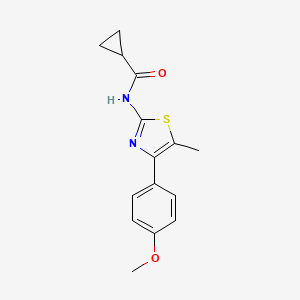
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide, also known as MTC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTC is a thiazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of related compounds involves condensation reactions, highlighting the importance of specific functional groups in achieving desired molecular structures and properties. For instance, a compound with antiproliferative activity was synthesized by condensation, indicating significant inhibitory activity against some cancer cell lines (J. Lu et al., 2021).
- Another study detailed the synthesis and characterization of new derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which underscores the potential therapeutic applications of such compounds (Ashraf S. Hassan et al., 2014).
Biological Activity and Potential Therapeutic Applications
- Research on 3-phenyl-5-isothiazole carboxamides, structurally related to the query compound, demonstrated potent allosteric antagonist activity of mGluR1, indicating potential applications in treating conditions related to the central nervous system, such as persistent pain (M. J. Fisher et al., 2012).
- Another study focused on the potent s-cis-locked bithiazole correctors for DeltaF508 cystic fibrosis transmembrane conductance regulator cellular processing. This indicates a significant step towards cystic fibrosis therapy, showcasing the potential medical applications of these compounds (G. Yu et al., 2008).
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(10-5-7-12(19-2)8-6-10)16-15(20-9)17-14(18)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAUOLGLQGNMSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)
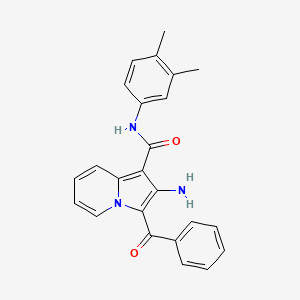



![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
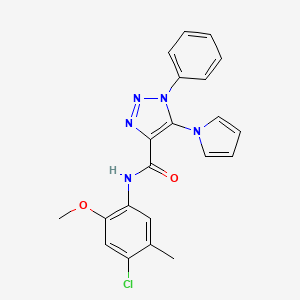
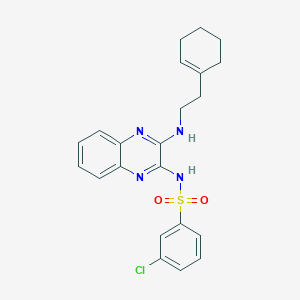
![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)

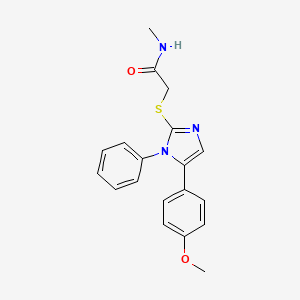
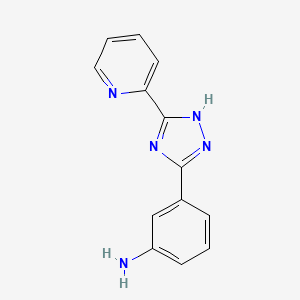
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)